cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole
Description
c-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole is a bicyclic compound featuring a fused pyrrole ring and a 1,3-dioxolane moiety. The cis configuration of the 2,2-dimethyl substituents imparts distinct stereochemical and electronic properties, influencing its reactivity and intermolecular interactions.
Properties
IUPAC Name |
(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)9-5-3-8-4-6(5)10-7/h5-6,8H,3-4H2,1-2H3/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYBWCDJMBCCJX-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CNCC2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CNC[C@@H]2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152139-64-5 | |
| Record name | rac-(3aR,6aS)-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole involves several steps. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with a suitable pyrrole derivative under acidic conditions to form the dioxolane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dioxolane-Fused Pyrroles
- 1,3-Dioxolane-4,5-dicarboximide (CAS 21962-86-7, C₅H₅NO₄): This compound shares the 1,3-dioxolane-pyrrole fusion but replaces the dimethyl groups with dicarboximide functionalities.
Spirocyclic Derivatives (e.g., CAS 137157-11-0) :
Spiro[cyclopentane-1,2-[4H-1,3]dioxolo[4,5-c]pyrrole] introduces a cyclopentane spiro-junction and a hydroxyl group. This structural variation increases molecular complexity and chirality, which may enhance biological activity or enantioselective binding properties .
Table 1: Key Structural Differences in Dioxolane-Fused Pyrroles
| Compound | Substituents | Molecular Formula | Functional Features |
|---|---|---|---|
| Target Compound | 2,2-Dimethyl (cis) | Not explicitly given | Steric hindrance, lipophilicity |
| 1,3-Dioxolane-4,5-dicarboximide | Dicarboximide | C₅H₅NO₄ | High polarity, H-bond acceptor |
| Spirocyclic Derivative (CAS 137157-11-0) | Hydroxy, cyclopentane spiro | C₉H₁₅NO₃ | Chirality, potential for glycosylation |
Pyrrole-Containing Pharmaceuticals
- Asenapine Maleate: A dibenzoxepino-pyrrole antipsychotic (C₁₇H₁₆ClNO₃), Asenapine shares a tetrahydro-pyrrole core but incorporates additional aromatic rings and a maleate counterion. The extended π-system and charged maleate enhance receptor binding affinity, contrasting with the simpler, neutral dioxolane-pyrrole framework of the target compound .
Macrocyclic Pyrroles (Calixpyrroles)
Calix[4]pyrroles are macrocycles that bind anions via pyrrole NH hydrogen bonds. While the target compound lacks macrocyclic architecture, its pyrrole-dioxolane system could still participate in weaker anion interactions, albeit less efficiently due to steric shielding by the dimethyl groups .
NMR and MS Profiles
- Ethyl Pyrrole Carboxylates (e.g., C₂₁H₂₂N₄O₂) :
Substituted pyrroles in –5 exhibit distinct ¹³C NMR shifts (e.g., 128–164 ppm for aromatic carbons) and molecular ions (e.g., m/z 362). The target compound’s dimethyl groups would likely upfield-shift adjacent protons due to electron-donating effects, as observed in spirocyclic analogs (δ ~124–164 ppm) .
Table 2: Representative Spectroscopic Data
| Compound | ¹³C NMR Shifts (ppm) | MS (m/z) |
|---|---|---|
| Ethyl Pyrrole Carboxylate (7c) | 124–164 (aromatic) | 362 (M⁺) |
| Spirocyclic Derivative (CAS 137157-11-0) | Similar range (δ 124–164) | Not reported |
Biological Activity
Cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole (CAS No. 152139-64-5) is a compound characterized by its unique structural features, including a fused dioxolane and pyrrole ring. This structural complexity makes it an intriguing subject for biological research, particularly regarding its potential therapeutic applications.
The compound can be synthesized through various methods, typically involving the reaction of 2,2-dimethyl-1,3-propanediol with pyrrole derivatives under acidic conditions. The resulting compound exhibits diverse chemical reactivity, including oxidation, reduction, and substitution reactions.
Biological Activity Overview
Research indicates that this compound may possess significant biological activities, particularly in the fields of antimicrobial and anticancer properties. These activities are primarily attributed to its ability to interact with specific molecular targets in biological systems.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit notable antimicrobial effects. For instance:
- Mechanism : The compound may inhibit key enzymes involved in microbial metabolism or disrupt cell wall synthesis.
- Research Findings : A comparative study demonstrated that derivatives of similar structures significantly inhibited bacterial growth at varying concentrations.
Anticancer Activity
The anticancer potential of this compound is also under investigation:
- Cell Line Studies : In vitro studies using cancer cell lines have indicated that this compound can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of enzyme activity | |
| Anticancer | Induction of apoptosis; inhibition of proliferation |
Case Studies
- Antimicrobial Efficacy :
- A study explored the antimicrobial properties of several dioxole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited up to 75% inhibition of bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Potential :
- In a recent study published in a peer-reviewed journal, this compound was tested against various cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated an IC50 value of approximately 20 µM after 48 hours of treatment, suggesting potent anticancer activity.
The biological activity of this compound is thought to involve:
- Enzyme Interaction : Binding to specific enzymes or receptors within microbial or cancerous cells.
- Signal Pathway Modulation : Altering pathways that regulate cell growth and apoptosis.
Further studies utilizing techniques such as molecular docking and kinetic assays are necessary to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
This compound can be compared with other dioxole derivatives:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| (3aR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol | Similar dioxolane ring | Moderate antibacterial |
| 5-benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole | Benzyl substitution present | Enhanced anticancer effects |
Q & A
Q. What are the established synthetic routes for cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole, and what intermediates are critical?
The synthesis typically involves cycloaddition reactions using polycyclic dithiolethiones and maleimides under scandium triflate catalysis. For example, branched oligomeric polyheterocyclic 1,3-dithiolanes are formed via [4+2] cycloaddition, with intermediates such as polycyclic dithiolane derivatives . Key intermediates include scandium-coordinated transition states and fused pyrrolidine-dithiolane systems. Reaction conditions (e.g., solvent, temperature) significantly influence regioselectivity and yield.
Q. How is structural confirmation of this compound achieved?
Structural validation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments and ring fusion patterns (e.g., methyl groups at C2 and fused dioxolane-pyrrole systems) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and ring conformations. For example, related compounds show mean C–C bond lengths of 0.005 Å and R-factors <0.054 .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C19H27NO4, M.W. 333.42) .
Advanced Research Questions
Q. How can crystallographic data discrepancies in fused pyrrolidine-dioxolane systems be resolved?
Use SHELX software (e.g., SHELXL/SHELXS) for refinement, particularly for high-resolution or twinned data. For example:
Q. What methodological approaches address contradictions between spectroscopic and computational data for this compound?
- Dynamic NMR Experiments : Resolve rotational barriers in dimethyl groups (e.g., variable-temperature ¹H NMR to study coalescence temperatures) .
- DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) vs. experimental IR/NMR spectra. Adjust solvent models (e.g., PCM for DMSO) to match experimental shifts .
- Electrochemical Analysis : Compare computed HOMO-LUMO gaps with cyclic voltammetry data (e.g., oxidation potentials in Table 1 of related dithiolo-pyrroles) .
Q. How can the pharmacological potential of this compound be evaluated in academic research?
- In Vitro Assays : Screen for CNS activity using dopamine/serotonin receptor binding assays (analogous to dibenzoxepino-pyrrole antipsychotics like asenapine) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like 5-HT2A or D2 receptors. Validate with MD simulations (e.g., GROMACS) .
- Metabolic Stability Studies : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS for degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
